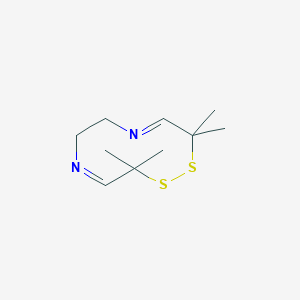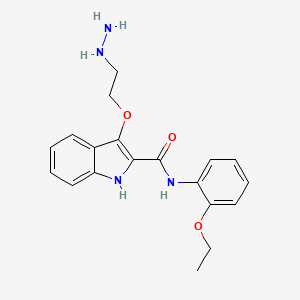![molecular formula C38H30N4O4 B14616912 2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline CAS No. 57437-03-3](/img/structure/B14616912.png)
2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline is a complex organic compound belonging to the pyrazinoquinoxaline family This compound is characterized by its unique structure, which includes four methoxyphenyl groups attached to a pyrazinoquinoxaline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline typically involves the condensation of tetraaminobenzoquinone with appropriate aldehydes or ketones. One common method involves the reaction of tetraaminobenzoquinone with 4-methoxybenzaldehyde under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced pyrazinoquinoxaline derivatives.
Substitution: Formation of substituted pyrazinoquinoxaline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in bioimaging applications.
Medicine: Explored for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of advanced materials with unique optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline is primarily related to its ability to interact with biological molecules and generate reactive oxygen species (ROS) upon light activation. This property makes it an effective photosensitizer in photodynamic therapy. The compound targets cellular components, leading to oxidative damage and cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazino[2,3-g]quinoxaline: A related compound with similar structural features but different substituents.
Quinoxaline derivatives: Compounds with a quinoxaline core and various functional groups.
Uniqueness
2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline stands out due to its four methoxyphenyl groups, which enhance its solubility and photophysical properties. This makes it particularly suitable for applications in bioimaging and photodynamic therapy .
Propiedades
Número CAS |
57437-03-3 |
|---|---|
Fórmula molecular |
C38H30N4O4 |
Peso molecular |
606.7 g/mol |
Nombre IUPAC |
2,3,8,9-tetrakis(4-methoxyphenyl)pyrazino[2,3-f]quinoxaline |
InChI |
InChI=1S/C38H30N4O4/c1-43-27-13-5-23(6-14-27)33-35(25-9-17-29(45-3)18-10-25)41-37-31(39-33)21-22-32-38(37)42-36(26-11-19-30(46-4)20-12-26)34(40-32)24-7-15-28(44-2)16-8-24/h5-22H,1-4H3 |
Clave InChI |
QGXBQAMLYUKFSN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC3=C(C4=C(C=C3)N=C(C(=N4)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N=C2C7=CC=C(C=C7)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




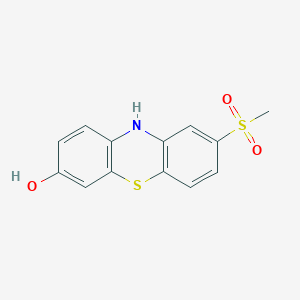

![Ethyl 3-[(2-methylpropyl)amino]but-2-enoate](/img/structure/B14616876.png)
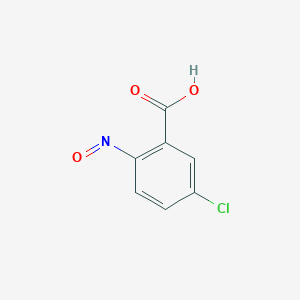
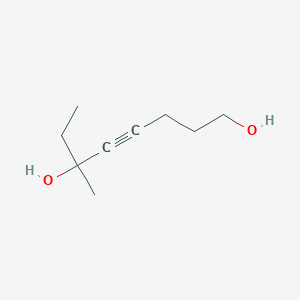
![1H-Imidazole, 1-[2-(4-chlorophenyl)hexyl]-](/img/structure/B14616891.png)
![oxalic acid;7-phenyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6-dihydro-4H-diazepin-3-one](/img/structure/B14616898.png)
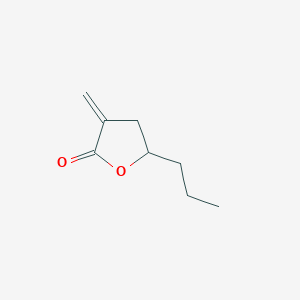
![4-Butylphenyl 4'-propoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14616913.png)
